

An In-depth Technical Guide on Methyl 4-amino-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 4-amino-1H-pyrazole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **methyl 4-amino-1H-pyrazole-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs, this pyrazole derivative serves as a valuable scaffold in the design of targeted therapeutic agents, particularly kinase inhibitors. This document compiles known solubility characteristics, outlines relevant experimental protocols, and visualizes its role in significant biological pathways.

Solubility Data

Quantitative solubility data for **methyl 4-amino-1H-pyrazole-3-carboxylate** in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information for a closely related analogue, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, provides valuable insight into its general solubility profile. It is reported to be insoluble in water and soluble in several organic solvents.^[1]

Table 1: Qualitative Solubility of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate^[1]

Solvent	Solubility
Water	Insoluble
Ethanol	Soluble
Chloroform	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Note: This data is for a methylated analogue and should be considered indicative for **Methyl 4-amino-1H-pyrazole-3-carboxylate**. Experimental verification is highly recommended.

Experimental Protocols

2.1. General Protocol for Solubility Determination via RP-HPLC

While a specific, validated protocol for **methyl 4-amino-1H-pyrazole-3-carboxylate** is not available, a general method for determining the solubility of pyrazoline derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be adapted.^[2] This method is based on creating a calibration curve from solutions of known concentrations and then determining the concentration of a saturated solution.

Objective: To determine the solubility of **Methyl 4-amino-1H-pyrazole-3-carboxylate** in a specific solvent at a given temperature.

Materials:

- **Methyl 4-amino-1H-pyrazole-3-carboxylate**
- HPLC-grade solvents (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Syringe filters (0.45 µm)
- HPLC system with a C18 column and UV detector

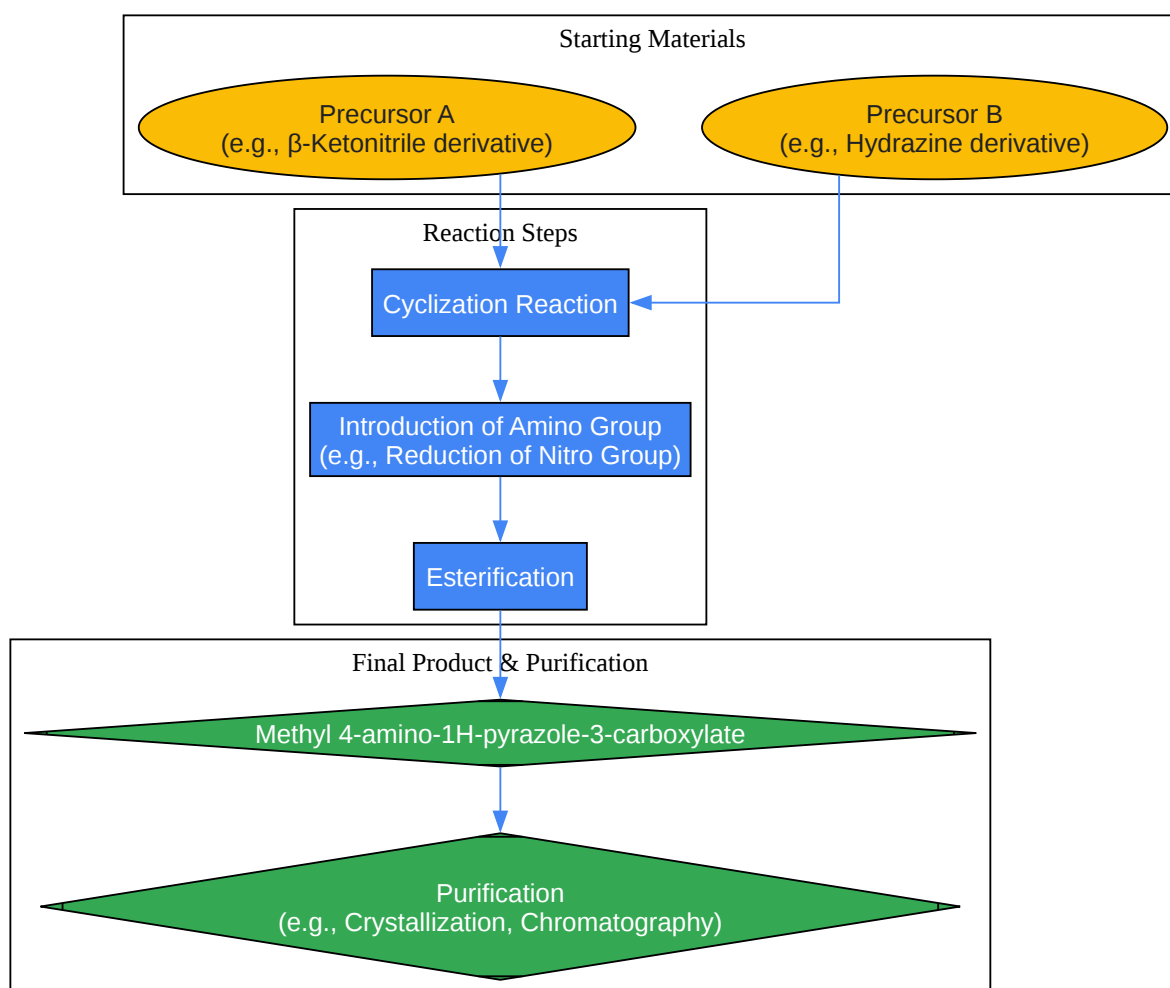
Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 50 to 150 µg/mL.[\[2\]](#)
- Calibration Curve Generation:
 - Inject each standard solution into the HPLC system.
 - Record the peak area for each concentration.
 - Plot a calibration curve of peak area versus concentration and determine the linearity (R^2 value).[\[2\]](#)
- Preparation of Saturated Solution:
 - Add an excess amount of the compound to a known volume of the test solvent in a vial.
 - Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
 - Centrifuge the suspension to separate the undissolved solid.
 - Filter the supernatant through a 0.45 µm syringe filter.
- Analysis and Calculation:
 - Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
 - Inject the diluted sample into the HPLC and record the peak area.
 - Using the calibration curve equation, calculate the concentration of the diluted sample.

- Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

2.2. Generalized Synthesis of 4-Amino-1H-pyrazole-3-carboxylate Derivatives

The synthesis of **methyl 4-amino-1H-pyrazole-3-carboxylate** and its derivatives often involves a multi-step process starting from simpler precursors. The following is a generalized workflow based on common synthetic strategies for related pyrazole compounds.[3][4]



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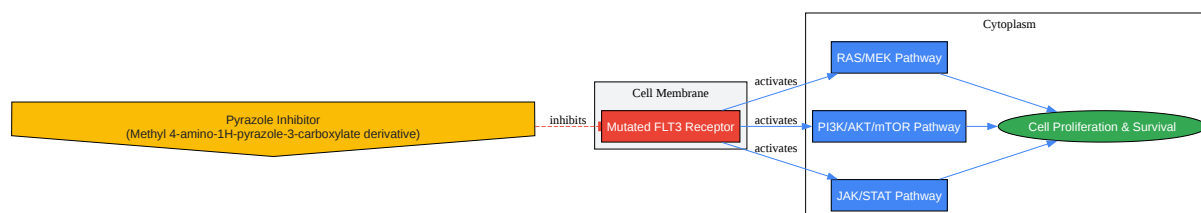
Caption: Generalized workflow for the synthesis of **Methyl 4-amino-1H-pyrazole-3-carboxylate**.

Biological Context and Signaling Pathways

Derivatives of **methyl 4-amino-1H-pyrazole-3-carboxylate** have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[3][5]

3.1. FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the constitutive activation of the FLT3 signaling pathway due to mutation and its inhibition by a pyrazole-based inhibitor.



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Caption: Inhibition of mutated FLT3 signaling pathway by a pyrazole derivative.

This guide summarizes the currently available technical information for **methyl 4-amino-1H-pyrazole-3-carboxylate**. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile and to develop specific, validated analytical and synthetic protocols. The role of its derivatives as kinase inhibitors, particularly against FLT3, highlights its potential for further research and development in oncology.

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